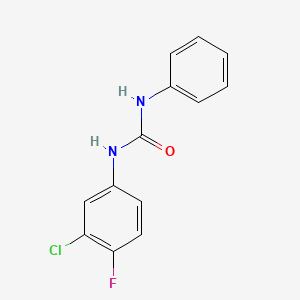

1-(3-Chloro-4-fluorophenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-8-10(6-7-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXPPCGHFTYALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-phenylurea typically involves the reaction of 3-chloro-4-fluoroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloro-4-fluoroaniline+phenyl isocyanate→this compound

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-phenylurea undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents include sodium hydroxide and potassium carbonate.

Oxidation and Reduction: The urea group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-phenylurea has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug development, particularly for its interactions with biological targets.

Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: The compound’s interactions with enzymes and receptors are of interest in understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical and Toxicological Properties

- Lipophilicity : The chloro and fluoro substituents in the target compound increase logP compared to Forchlorfenuron’s pyridyl ring, which introduces polarity .

- Synthetic Accessibility : The synthesis of 3-chloro-4-fluorophenyl intermediates (e.g., via triazole coupling in ) enables modular derivatization, contrasting with Forchlorfenuron’s well-established agricultural formulations .

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-phenylurea, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves coupling 3-chloro-4-fluoroaniline with phenyl isocyanate under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine may enhance reactivity. Yield optimization requires monitoring via TLC or HPLC to track intermediate formation. Impurities often arise from competing side reactions, such as urea dimerization, which can be mitigated by slow reagent addition .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the urea linkage and substituent positions via characteristic shifts (e.g., NH protons at δ 6.5–7.5 ppm).

- HPLC-MS : Ensures purity (>95%) and identifies byproducts using reverse-phase C18 columns with acetonitrile/water gradients.

- X-ray crystallography (if crystalline): Resolves stereoelectronic effects; see analogous structures in for methodology .

Intermediate: What biological screening protocols are used to evaluate its bioactivity, and how are mechanistic studies designed?

Methodological Answer:

- In vitro assays : Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Mechanistic studies : ROS generation, apoptosis markers (caspase-3/7), and kinase inhibition assays are prioritized. Dose-response curves and IC calculations validate target engagement. Comparative studies with fluorophenyl analogs (e.g., ) highlight substituent-specific effects .

Advanced: How do structural modifications (e.g., halogen substitution) impact its structure-activity relationship (SAR)?

Methodological Answer:

SAR studies compare chloro/fluoro positioning (para vs. meta) and phenyl ring substitutions. For example:

- 3-Cl,4-F vs. 4-Cl,3-F : Alters steric hindrance and electron-withdrawing effects, impacting receptor binding (e.g., kinase inhibition in ).

- Phenyl vs. methoxyphenyl : Modulates lipophilicity (logP), affecting membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or compound purity. Steps include:

Reproducing experiments under standardized conditions (e.g., ATCC-certified cells, controlled DMSO concentrations).

Meta-analysis : Compare data across studies (e.g., vs. 16) to identify trends.

Orthogonal assays : Validate findings using alternative methods (e.g., flow cytometry vs. Western blot) .

Intermediate: What analytical strategies are recommended for quantifying degradation products under varying pH conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.

- HPLC-DAD/ELSD : Monitor degradation kinetics and identify products via retention time and UV spectra.

- Stability-indicating methods : Validate using ICH guidelines Q1A(R2) .

Advanced: How can computational modeling predict its metabolic pathways and environmental fate?

Methodological Answer:

- ADMET prediction : Tools like SwissADME estimate bioavailability and cytochrome P450 metabolism.

- Environmental persistence : Use EPI Suite to model biodegradation half-lives. Compare with experimental data from soil/water microcosms (see for analogous frameworks) .

Advanced: What crystallographic techniques elucidate its solid-state conformation, and how does this relate to bioactivity?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., H-bonding in urea motifs).

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., Cl···H vs. F···H interactions).

- Correlation with activity : Conformational rigidity may enhance target selectivity (e.g., ’s pyrazoline analogs) .

Intermediate: What strategies optimize its solubility for in vivo studies without altering bioactivity?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo.

- Nanoformulation : Encapsulate in liposomes; characterize size via DLS and encapsulation efficiency via UV-Vis .

Advanced: How do researchers validate its mechanism of action when conflicting hypotheses exist?

Methodological Answer:

- Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., kinases).

- Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity to suspected receptors.

- Multi-omics integration : Transcriptomics/proteomics identifies downstream pathways (e.g., ’s methodological framework) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.